4-tert-butyl-N-[2-(4-methoxyphenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]benzamide
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Description
The compound “4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide” is a unique chemical with the linear formula C18H21NO2 . It has a molecular weight of 283.374 . This compound is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Synthesis Analysis
The synthesis of benzamides, which this compound is a type of, can be performed through direct condensation of carboxylic acids and amines . This reaction can be performed under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . This method is distinguished by its operational easiness, short reaction time, and the fact that isolation and purification of the aldimine intermediate is not required .Physical and Chemical Properties Analysis
The compound has a molecular weight of 283.374 . More specific physical and chemical properties such as melting point, solubility, and spectral data (IR, NMR) are not available in the retrieved information.Scientific Research Applications
Polymer Synthesis and Properties
The synthesis and properties of ortho-linked polyamides based on bis(ether-carboxylic acid) derived from 4-tert-butylcatechol demonstrate the compound's utility in creating new polyamides with flexible main-chain ether linkages. These polyamides exhibit high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible, and tough films, underscoring their potential for advanced material applications (Hsiao, Yang, & Chen, 2000).
Organogels and Molecular Aggregation
Research on organogels based on J- and H-type aggregates of amphiphilic perylenetetracarboxylic diimides reveals the significance of the compound in forming fluorescent gels. This study highlights the role of amphiphilic properties and side-chain conformations in controlling the gelating properties of molecules, providing valuable insights for designing novel organogels for potential use in sensing and electronic applications (Wu, Xue, Shi, Chen, & Li, 2011).
Crystal Structure and Hydrogen Bonding
Investigations into hydrogen-bonded structures of related compounds underscore their utility in forming complex molecular architectures. These structures serve as a basis for understanding molecular interactions and designing new materials with specific physical and chemical properties (Abonía, Rengifo, Cobo, Low, & Glidewell, 2007).
Antimicrobial and Antioxidant Activities
The synthesis of new classes of compounds, including the study on functionalized pyrazole scaffolds, has shown promising antimicrobial and antioxidant activities. This research opens avenues for developing novel therapeutic agents and supplements with enhanced efficacy and safety profiles (Rangaswamy, Kumar, Harini, & Naik, 2017).
Chemical Synthesis and Reactions
Research on nucleophilic substitutions and radical reactions of phenylazocarboxylates highlights the compound's utility as a versatile building block in synthetic organic chemistry. This versatility facilitates the synthesis of a wide range of complex molecules, contributing to advancements in drug development and material science (Jasch, Höfling, & Heinrich, 2012).
Properties
IUPAC Name |
4-tert-butyl-N-[2-(4-methoxyphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2S/c1-23(2,3)16-7-5-15(6-8-16)22(27)24-21-19-13-29-14-20(19)25-26(21)17-9-11-18(28-4)12-10-17/h5-12H,13-14H2,1-4H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDWZUPFEAJPWFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=C3CSCC3=NN2C4=CC=C(C=C4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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